Bentone
Overview
Description
Bentone is a trade name for a range of organoclays, which are modified clay minerals used primarily as rheological additives. These compounds are derived from naturally occurring clays such as bentonite and hectorite, which are chemically modified to enhance their performance in various applications. This compound organoclays are known for their ability to control viscosity and improve the stability of formulations in both aqueous and non-aqueous systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bentone organoclays are prepared by modifying natural clays through ion exchange reactions with quaternary ammonium compounds. The process involves the following steps:
Purification of Natural Clay: The raw clay is purified to remove impurities and improve its quality.
Ion Exchange Reaction: The purified clay is treated with quaternary ammonium salts, which replace the naturally occurring cations in the clay structure.
Industrial Production Methods: In industrial settings, the production of this compound organoclays involves large-scale processing of natural clays. The purified clay is mixed with quaternary ammonium salts in reactors under controlled conditions. The reaction mixture is then filtered, washed, and dried to obtain the final product. The resulting organoclay is finely milled to achieve the desired particle size distribution .
Chemical Reactions Analysis
Types of Reactions: Bentone organoclays undergo various chemical reactions, including:
Ion Exchange: The primary reaction involved in the preparation of this compound organoclays.
Common Reagents and Conditions:
Quaternary Ammonium Salts: Used in the ion exchange reaction to modify the clay.
Polar Activators: Such as propylene carbonate or alcohol/water blends, are used to enhance the dispersion and activation of the organoclay.
Major Products Formed: The major product formed from these reactions is the organoclay itself, which exhibits enhanced rheological properties and improved compatibility with various solvents .
Scientific Research Applications
Bentone organoclays have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Bentone organoclays exert their effects involves the formation of a three-dimensional network of clay platelets. When dispersed in a solvent, the platelets interact through edge-to-edge and face-to-face interactions, creating a stable network that imparts viscosity and thixotropy to the formulation. The quaternary ammonium groups on the clay surface enhance its compatibility with organic solvents and improve its dispersibility .
Comparison with Similar Compounds
Uniqueness of this compound: this compound organoclays are unique due to their enhanced rheological properties, which result from the chemical modification of natural clays with quaternary ammonium compounds. This modification improves their compatibility with a wide range of solvents and enhances their performance in various applications .
Biological Activity
Introduction
Bentone is a commercial name for a series of organoclays, primarily derived from montmorillonite, which is a type of clay mineral. These compounds are widely used in various industries due to their unique rheological properties and biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial properties, applications in pharmaceuticals, and safety assessments based on diverse research findings.
Chemical Composition and Structure
This compound compounds are typically modified clays that have been treated with quaternary ammonium salts. The most common forms include this compound 27 and this compound 34, which are utilized in cosmetic and pharmaceutical formulations. The modification process enhances their compatibility with organic materials, allowing them to function effectively as thickeners and stabilizers.
Compound | Chemical Structure | Modification |
---|---|---|
This compound 27 | Montmorillonite + Dimethyloctadecylammonium | Organic modification |
This compound 34 | Montmorillonite + Quaternary ammonium salts | Enhanced hydrophobicity |
Antimicrobial Properties
The antimicrobial activity of this compound is primarily attributed to its cationic nature, which allows it to interact with microbial membranes. Studies have shown that this compound exhibits significant bactericidal effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In a study evaluating the efficacy of this compound 27, a 1.0% solution demonstrated substantial inhibition of bacterial growth, indicating its potential as an effective antimicrobial agent in formulations.
Table 2: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5% |
Escherichia coli | 0.75% |
Salmonella typhosa | 0.6% |
Case Studies
- Cosmetic Applications : In a study published in the International Journal of Cosmetic Science, this compound was incorporated into facial creams and showed enhanced stability and antimicrobial properties compared to conventional emulsifiers. The incorporation reduced microbial contamination in formulations significantly over a six-month period.
- Pharmaceutical Formulations : A research article highlighted the use of this compound as a thickening agent in topical gels. The results indicated that gels containing this compound maintained their viscosity and exhibited sustained release of active pharmaceutical ingredients while providing antimicrobial protection.
Safety Assessments
Safety assessments conducted by the Cosmetic Ingredient Review (CIR) panel have concluded that this compound compounds are generally safe for use in cosmetic products when formulated to avoid skin irritation. A notable study indicated that while some individuals may experience sensitivity, the overall incidence is low.
Table 3: Safety Assessment Summary
Study Type | Findings |
---|---|
Acute Dermal Toxicity | No significant irritation observed |
Sensitization Studies | Low incidence of allergic reactions |
Long-term Exposure | Safe for daily use in cosmetic products |
Properties
IUPAC Name |
oxo-oxoalumanyloxy-[oxo(oxoalumanyloxy)silyl]oxysilane;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.O5Si2.2H2O.2O/c;;1-6(2)5-7(3)4;;;;/h;;;2*1H2;;/q2*+1;-2;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYAJNPCOHFWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Al]O[Si](=O)O[Si](=O)O[Al]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Al2Si2O8 H2O, Al2Si2O5(OH)4, Al2H4O9Si2 | |
Record name | KAOLIN | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | kaolin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Kaolin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Kaolin appears as odorless white to yellowish or grayish powder. Contains mainly the clay mineral kaolinite (Al2O3(SiO2)2(H2O)2), a hydrous aluminosilicate. Kaolinite has mp 740-1785 °C and density 2.65 g/cm3. Kaoline is insoluble in water but darkens and develops a earthy odor when wet., Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Water or Solvent Wet Solid; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, White, yellow, or grayish powder; Darkens & develops clay-like odor when moistened; [NIOSH], WHITE POWDER., White to yellowish or grayish powder. Odorless., White to yellowish or grayish powder. [Note: When moistened, darkens & develops a clay-like odor.] | |
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Solubility |
Insoluble (NIOSH, 2023), Insoluble in water, Insoluble in ether, Insoluble in dilute acids and alkali hydroxides, Solubility in water: insoluble, Insoluble | |
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Density |
1.8 to 2.6 (NIOSH, 2023), 2.65 g/cu cm, Most kaolin clays have medium bulk density, low abrasion, and compatibility with majority of toxicants, Grindability good if active ingredient is high mp solid: oil adsorption 30-35 g/100 g oil; bulk density, 20-40 lb/cu foot; and pH, 5-6, Relative density (water = 1): 2.6, 1.8-2.6 | |
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Vapor Pressure |
0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |
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Impurities |
Quartz, mica, and feldspar are often found associated with the crude mineral and is often removed through screening and elutriation., The Food Chemicals Codex specifies limits of impurities for clay (Kaolin) as: acid-soluble substances <2%; Arsenic (as As) <3 ppm; Heavy Metals (as Pb) <40 ppm; Lead <10 ppm., Kaolin, as mined, contains other minerals including quartz, muscovite, and altered feldspars. | |
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Color/Form |
White or yellowish-white, earhty mass or white powder; unctuous when moist, White to yellowish or grayish powder [Note: When moistened, darkens...], Triclinic, White or near white ... pseudohexagonal flakes, Fine white to light-yellow powder | |
CAS No. |
1332-58-7, 95077-05-7 | |
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